Lower Molecular Weight and Compact Linker Architecture vs. VHL-Based Conjugates
Conjugate 57 exhibits a substantially lower molecular weight (433.50 g/mol) compared to commonly used VHL-based ligand-linker conjugates such as (S,R,S)-AHPC-PEG5-COOH (750.90 g/mol) . This 42% reduction in MW is accompanied by a shorter PEG3 linker versus the PEG5 linker in the VHL conjugate, which directly impacts the physical distance between the E3 ligase and target protein binding moieties in the final degrader . Lower MW building blocks generally correlate with improved aqueous solubility and enhanced cell permeability, critical attributes for cellular degradation assays [1].
| Evidence Dimension | Molecular weight and linker length |
|---|---|
| Target Compound Data | MW = 433.50 g/mol; PEG3 linker |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG5-COOH: MW = 750.90 g/mol; PEG5 linker |
| Quantified Difference | MW difference = -317.40 g/mol (-42%); Linker difference: 3 vs 5 PEG units |
| Conditions | Molecular formula comparison (C26H27NO5 vs C36H54N4O11S) |
Why This Matters
Lower molecular weight may improve solubility and permeability, facilitating cell-based degradation studies without confounding pharmacokinetic liabilities introduced by the building block itself.
- [1] Wen Y, et al. Linker length-dependent degradation activity of PROTACs. ACS Med Chem Lett. 2021;12(8):1272-1278. View Source
